Third-Order Nonlinear Optical Susceptibility (χ³) – Direct Comparison with Nitro Analog
The target compound exhibits a real third-order nonlinear susceptibility Re χ³ of 1.66×10⁻¹³ esu at 0.02 M in ethyl acetate [1]. Under identical experimental conditions (532 nm Nd:YAG laser, 195 mW power, L_eff=1 mm), the nitro analog (E)-4-(4-nitrophenyl)but-3-en-2-one shows Re χ³ = 7.13×10⁻¹³ esu at only 0.0047 M [1], representing a >4× higher susceptibility at ~4× lower concentration.
| Evidence Dimension | Real third-order nonlinear optical susceptibility (Re χ³) |
|---|---|
| Target Compound Data | 1.66×10⁻¹³ esu at 0.02 M |
| Comparator Or Baseline | (E)-4-(4-nitrophenyl)but-3-en-2-one: 7.13×10⁻¹³ esu at 0.0047 M |
| Quantified Difference | Nitro analog achieves ~4.3× higher χ³ at ~4.3× lower concentration |
| Conditions | Ethyl acetate solution; Nd:YAG laser 532 nm, P=195 mW, L_eff=1 mm, Z-Scan closed-aperture configuration |
Why This Matters
The target compound's lower χ³ with strong thermal self-defocusing character suits optical limiting applications where excessive nonlinearity causes device instability, providing a controlled NLO response that nitro analogs overshoot.
- [1] Rodriguez, K., Pérez, A., & Racedo, F. (2017). J. Phys.: Conf. Ser., 786, 012004. View Source
